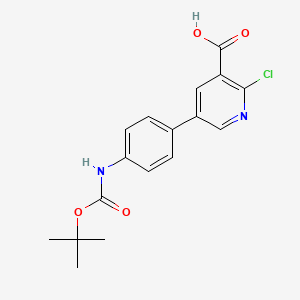
5-(4-BOC-Aminophenyl)-2-chloronicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-chloronicotinic acid, 95% (5-4-BOC-APCN-2-CNA-95%) is a compound that is used in a variety of scientific applications, including synthesis, research, and drug development. It is a derivative of nicotinic acid, a naturally occurring organic compound that is essential for human health. 5-4-BOC-APCN-2-CNA-95% is a versatile compound with a wide range of applications, from drug development to scientific research.
Mécanisme D'action
The mechanism of action of 5-4-BOC-APCN-2-CNA-95% is not fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are involved in the regulation of various physiological processes, including glucose metabolism, lipid metabolism, and neurotransmission. It is also believed to act as an inhibitor of fatty acid oxidation, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-BOC-APCN-2-CNA-95% have not been extensively studied. However, it is believed to have a variety of effects on various biological systems, including the regulation of glucose and lipid metabolism, neurotransmission, and energy metabolism. It is also believed to have an anti-inflammatory effect and to be involved in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-4-BOC-APCN-2-CNA-95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is commercially available. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, there are also some limitations to the use of 5-4-BOC-APCN-2-CNA-95% in laboratory experiments. For example, it is not known to be toxic, but it is not known to be completely safe either. Furthermore, the mechanism of action of the compound is not fully understood, making it difficult to predict the effects of the compound on biological systems.
Orientations Futures
There are a number of potential future directions for research on 5-4-BOC-APCN-2-CNA-95%. These include further research into the mechanism of action of the compound and its effects on various biological systems. Other potential research directions include the development of new synthetic methods for the compound and the development of new analogs and derivatives. Additionally, further research could be conducted into the potential therapeutic applications of 5-4-BOC-APCN-2-CNA-95% and its potential toxicity.
Méthodes De Synthèse
5-4-BOC-APCN-2-CNA-95% is synthesized through a process known as N-alkylation. This process involves the reaction of the compound with an alkyl halide to form an alkylated product. The reaction is carried out in an aqueous solution and requires the use of a catalyst, such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a white crystalline powder.
Applications De Recherche Scientifique
5-4-BOC-APCN-2-CNA-95% is used in a variety of scientific research applications, including drug development, synthesis, and biochemical and physiological research. It is used to synthesize a variety of compounds, including 5-4-BOC-APCN-2-CNA-95% analogs and derivatives. It is also used in biochemical and physiological research to study the effects of the compound on various biological systems.
Propriétés
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSYGDWDFXZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

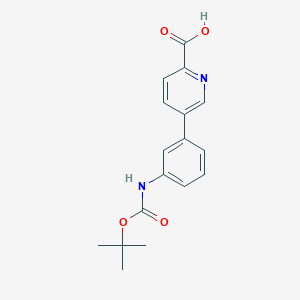
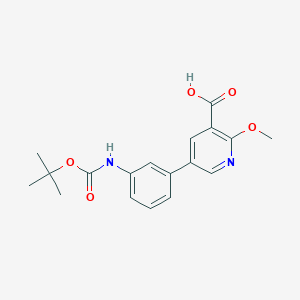



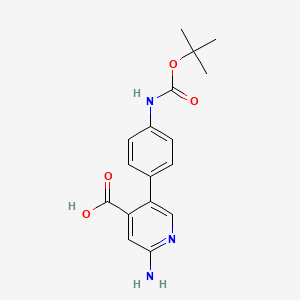
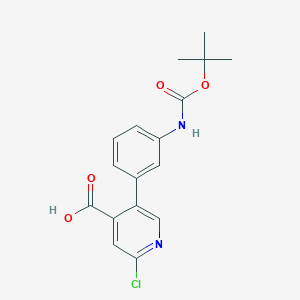

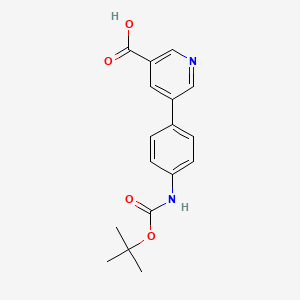
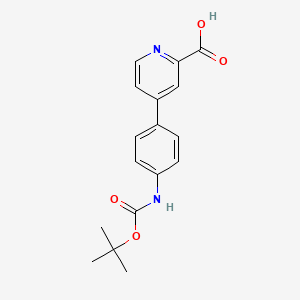
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395205.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)